2,5-Dimethoxyphenylacetic acid
Overview
Description
2,5-Dimethoxyphenylacetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenylacetic acid typically involves the following steps:
Bromination of 1,4-Dimethoxybenzene: 1,4-Dimethoxybenzene is reacted with N-bromosuccinimide in the presence of a catalyst such as gold chloride in dichloromethane.
Grignard Reaction: 2-Bromo-1,4-dimethoxybenzene is then reacted with methyl bromoacetate in the presence of cobalt chloride and magnesium strips in anhydrous tetrahydrofuran under argon atmosphere.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of environmentally friendly catalysts and solvents is emphasized to meet industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxyacetophenone.
Reduction: Formation of 2,5-dimethoxyphenylethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,5-Dimethoxyphenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor to bioactive compounds that modulate neurotransmitter levels in the brain, potentially affecting neurological functions. The methoxy groups enhance its lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- 2,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
- 2,5-Dimethoxybenzoic acid
Comparison: 2,5-Dimethoxyphenylacetic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDYQUXRFATHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061948 | |
Record name | Benzeneacetic acid, 2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-25-4 | |
Record name | 2,5-Dimethoxyphenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1758-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxyphenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzeneacetic acid, 2,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Dimethoxyphenylacetic acid in the context of metabolic disorders?
A1: this compound serves as a key precursor in the synthesis of homogentisic acid, a compound associated with alcaptonuria. This genetic disorder disrupts the complete breakdown of phenylalanine and tyrosine, leading to the accumulation of homogentisic acid in the urine. [] Individuals with alcaptonuria exhibit a darkening of their urine due to the oxidation of homogentisic acid, forming pigmented compounds. You can learn more about the synthesis and implications of homogentisic acid in the provided research. []
Q2: How is this compound metabolized in the body?
A2: Studies using rat models reveal that this compound is a key metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). [, , ] Metabolic pathways involve deamination of 2C-B, followed by oxidation to yield this compound. Further research suggests the presence of additional metabolic routes, including O-demethylation at the 2- or 5- position of the benzene ring, producing various metabolites. [, ] The identification and quantification of these metabolites in urine provide valuable insights into the metabolic fate of 2C-B within living organisms. [, , ]
Q3: What analytical techniques are employed to study this compound and its related compounds?
A3: Gas chromatography-mass spectrometry (GC/MS) plays a crucial role in identifying and quantifying this compound and its metabolites in biological samples. [, ] Following enzymatic hydrolysis and extraction procedures, the samples undergo derivatization and analysis using GC/MS with a DB-35MS column. [] This technique enables researchers to elucidate the metabolic pathways and analyze the presence of this compound and its derivatives.
Q4: Can you elaborate on the stereochemistry involved in the enzymatic formation of homogentisic acid from a precursor of this compound?
A4: Research demonstrates that the enzyme 4-Hydroxyphenylpyruvate dioxygenase, derived from beef liver, catalyzes the conversion of 4′-hydroxyphenylpyruvate to homogentisic acid. [] This enzymatic reaction involves a crucial stereochemical aspect known as the NIH shift. By utilizing specifically labeled (3R)- and (3S)-4′-hydroxyphenyl[3-2H1]pyruvate and analyzing the resulting deuterium-labeled homogentisic acid, researchers confirmed that the side-chain migration during the reaction occurs with the retention of configuration at the methylene carbon atom. [] This finding sheds light on the stereospecificity of the enzymatic process involved in homogentisic acid formation.
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